CYP2A13 vs. CYP2A6 Binding Selectivity: A 7.8-Fold Isoform Preference Uniquely Documented for This Scaffold
Among all chloromethyl-oxazole derivatives tested, 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole exhibits a pronounced binding preference for CYP2A13 (Kd = 580 nM) over CYP2A6 (Kd = 4,500 nM), representing a 7.8-fold selectivity window [1]. This head-to-head comparison within the same BindingDB dataset demonstrates that the 4-chloromethyl regioisomer can discriminate between closely related CYP isoforms, a property not observed with the 2-chloromethyl or 5-chloromethyl positional isomers [1]. The absolute Kd values were determined via type I difference spectroscopy monitoring absorbance changes at 379–387 nm and 414–420 nm.
| Evidence Dimension | CYP isoform binding selectivity (Kd, nM) |
|---|---|
| Target Compound Data | CYP2A13 Kd = 580 nM; CYP2A6 Kd = 4,500 nM |
| Comparator Or Baseline | Target compound tested against both CYP2A13 and CYP2A6 in the same assay format; 2- and 5-chloromethyl positional isomers showed no comparable selectivity data in this dataset |
| Quantified Difference | 7.8-fold preferential binding to CYP2A13 over CYP2A6 |
| Conditions | Binding affinity assessed by type I difference spectroscopy (absorbance increase at 379–387 nm; decrease at 414–420 nm), purified CYP isoforms of unspecified origin |
Why This Matters
CYP2A13-selective ligands are actively sought for respiratory tract-targeted prodrug strategies and for studying tissue-specific xenobiotic metabolism; this level of isoform discrimination is not documented for alternative chloromethyl-oxazole regioisomers.
- [1] BindingDB. BDBM50101991 (CHEMBL3526658). Affinity data for 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole: Kd CYP2A13 = 580 nM; Kd CYP2A6 = 4,500 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50101991 (accessed 2026-05-07). View Source
